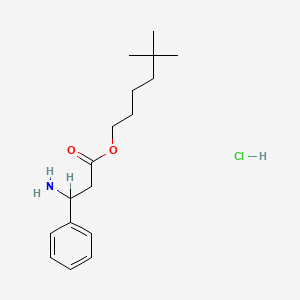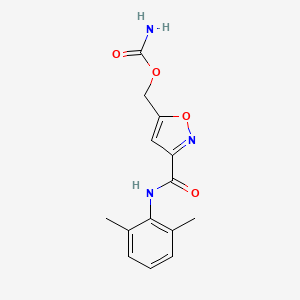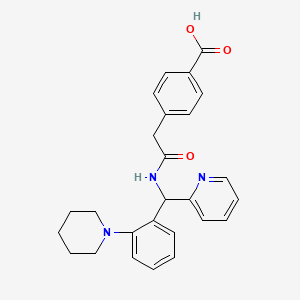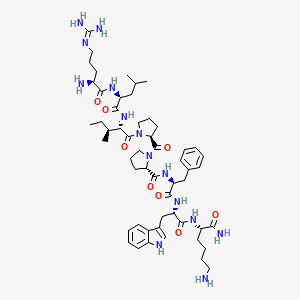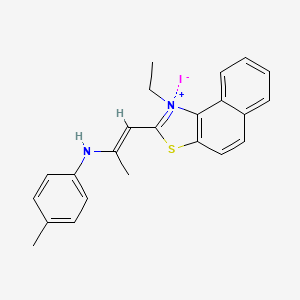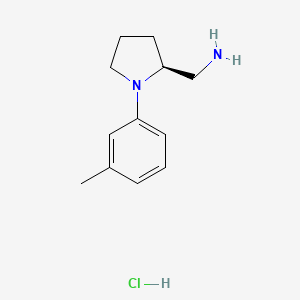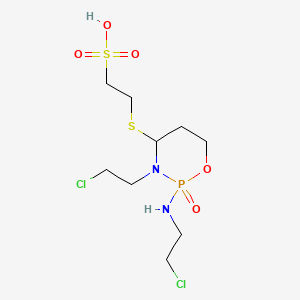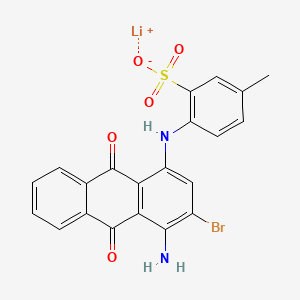
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is derived from anthraquinone, a parent structure known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt typically involves multiple steps:
Bromination: The anthraquinone core undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated anthraquinone is then subjected to amination to introduce an amino group at the 4-position.
Sulfonation: The resulting compound is further reacted with p-toluidine and sulfonic acid to introduce the sulfonic acid group.
Lithiation: Finally, the compound is treated with lithium salts to form the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using bromine or bromine-containing reagents.
Catalytic amination: to ensure high yield and purity.
Controlled sulfonation: to introduce the sulfonic acid group without over-sulfonation.
Lithiation: using lithium hydroxide or lithium carbonate to form the monolithium salt.
化学反応の分析
Types of Reactions
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, depending on its interaction with the target molecules.
類似化合物との比較
Similar Compounds
- Acid Alizarine Pure Blue B
- Acid Alizarine Sky Blue B
- Acid Anthraquinone Pure Blue
- Acid Blue 78
Uniqueness
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, bromo, and sulfonic acid groups makes it particularly versatile in various applications, especially in the dye and pigment industries.
特性
CAS番号 |
69121-26-2 |
|---|---|
分子式 |
C21H14BrLiN2O5S |
分子量 |
493.3 g/mol |
IUPAC名 |
lithium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Li/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
QPPOASJWLMCWAU-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



